molecular formula C9H16ClN3O B8018174 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

Cat. No.: B8018174
M. Wt: 217.69 g/mol
InChI Key: QOMGGFLHRQCWHA-UHFFFAOYSA-N
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Description

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are frequently used in medicinal chemistry for the development of new therapeutic agents .

Chemical Reactions Analysis

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:

These compounds share the 1,2,4-oxadiazole core but differ in their substituents, which can lead to variations in their biological activities and applications.

Biological Activity

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a derivative of the 1,2,4-oxadiazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C₉H₁₅N₃O
  • Molecular Weight : 181.23 g/mol
  • CAS Number : 1369956-39-7

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The oxadiazole ring structure is known to influence enzyme inhibition and receptor modulation. Notably, compounds in this class have been shown to inhibit human Sirtuin 2 (hSirt2), an enzyme implicated in various pathological conditions including cancer .

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that derivatives of 1,2,4-oxadiazoles showed IC₅₀ values ranging from 0.003 to 9.27 μM against multiple human tumor cell lines including colon adenocarcinoma (HT-29) and ovarian adenocarcinoma (OVXF 899) .
  • Table 1: Anticancer Activity of Oxadiazole Derivatives
CompoundCell LineIC₅₀ (μM)
Compound 1 (Oxadiazole Derivative)HT-292.76
Compound 2OVXF 8999.27
Compound 3LXFA 6290.003

Antimicrobial and Antiviral Properties

The compound has also been investigated for its antimicrobial and antiviral activities. Research suggests that certain oxadiazole derivatives can inhibit bacterial growth and viral replication through mechanisms involving enzyme inhibition and disruption of cellular processes.

Case Studies

  • Sirtuin Inhibition : A study focused on the structure-activity relationship of oxadiazoles found that specific modifications to the oxadiazole ring enhanced potency as Sirtuin inhibitors. These findings suggest that further optimization could yield more effective therapeutic agents for cancer treatment .
  • Immunomodulatory Effects : Another investigation reported that oxadiazole-based compounds could modulate immune responses by inhibiting PD-1/PD-L1 interactions in mouse splenocytes, highlighting their potential in immunotherapy .

Properties

IUPAC Name

2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c10-6-5-8-11-9(12-13-8)7-3-1-2-4-7;/h7H,1-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMGGFLHRQCWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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